molecular formula C19H22N2O3S B6573479 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide CAS No. 946292-47-3

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide

Cat. No.: B6573479
CAS No.: 946292-47-3
M. Wt: 358.5 g/mol
InChI Key: AYVAXBWPPWWBGR-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide is a unique compound with multifaceted applications in various scientific fields such as chemistry, biology, and medicine. This compound's structural intricacy and functional diversity make it a subject of significant interest in research.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide typically involves a multistep process. Initially, the tetrahydroquinoline core is synthesized through a Povarov reaction, which combines aniline, an aldehyde, and an alkene. Following this, the ethanesulfonyl group is introduced via sulfonylation, typically using ethanesulfonyl chloride in the presence of a base such as triethylamine. Finally, the amide bond is formed by coupling the sulfonylated tetrahydroquinoline with 2-methylbenzoic acid using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods: Industrial production methods leverage the same basic chemical reactions but are optimized for scale. This might involve using more efficient catalysts, continuous flow reactors to improve yield and reduce reaction times, and rigorous purification protocols to ensure product consistency.

Types of reactions:

  • Oxidation: The tetrahydroquinoline ring can be oxidized to a quinoline ring system using strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction of the sulfonyl group can be achieved with agents like lithium aluminium hydride, potentially converting it to a thiol group.

  • Substitution: The sulfonyl group can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles such as alkoxides or thiolates.

Common reagents and conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic media.

  • Reduction: Lithium aluminium hydride, sodium borohydride under inert atmosphere.

  • Substitution: Alkoxides, thiolates, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major products:

  • Oxidation: Quinoline derivatives.

  • Reduction: Thiol analogs.

  • Substitution: Sulfone-substituted products.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide finds applications across several disciplines:

Chemistry:

  • Used as a precursor in the synthesis of complex organic molecules.

  • Intermediate in the production of heterocyclic compounds.

Biology:

  • Research tool in the study of enzymatic pathways involving sulfonamides.

  • Used in probing the binding interactions with protein targets.

Medicine:

  • Potential pharmacological agent in drug development, particularly targeting neurological disorders and inflammation.

  • Investigated for its role in modulating cellular signaling pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.

  • Incorporated in the development of agrochemicals and dyes.

Mechanism of Action

The precise mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide varies depending on its application. In biological systems, it may exert its effects by interacting with specific enzymes or receptors, modulating their activity. The ethanesulfonyl group is known to interact strongly with biological molecules, potentially inhibiting or activating protein functions. The compound may also affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

  • Sulfonamides: Known for their antibacterial properties.

  • Benzamides: Used in the treatment of neurological disorders.

  • Quinoline derivatives: Important in antimalarial and antitumor research.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-12-6-8-15-10-11-16(13-18(15)21)20-19(22)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVAXBWPPWWBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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